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molecular formula C8H5NO3 B178428 Furo[3,2-b]pyridine-6-carboxylic acid CAS No. 122535-04-0

Furo[3,2-b]pyridine-6-carboxylic acid

Cat. No. B178428
M. Wt: 163.13 g/mol
InChI Key: LIYSYIKDUZFTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04808595

Procedure details

A suspension of ethyl furo[3,2-b]pyridine-6-carboxylate (4.5 g, 23.5 mmol) in 1.25M sodium hydroxide (24 mL) was warmed at 60° C. for one hour to give a clear solution. This solution was cooled, filtered through charcoal and made weakly acidic with conc. hydrogen chloride. The precipitated product was extracted into a large volume of diethyl ether/methanol, dried over anhydrous sodium sulfate, filtered and the solvents removed in vacuo. The residue was triturated with ethanol/diethyl ether and collected to give 3.66 g (95% yield), mp: 238°-239° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:9]2[C:4](=[N:5][CH:6]=[C:7]([C:10]([O:12]CC)=[O:11])[CH:8]=2)[CH:3]=[CH:2]1>[OH-].[Na+]>[O:1]1[C:9]2[C:4](=[N:5][CH:6]=[C:7]([C:10]([OH:12])=[O:11])[CH:8]=2)[CH:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
O1C=CC2=NC=C(C=C21)C(=O)OCC
Name
Quantity
24 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a clear solution
TEMPERATURE
Type
TEMPERATURE
Details
This solution was cooled
FILTRATION
Type
FILTRATION
Details
filtered through charcoal
EXTRACTION
Type
EXTRACTION
Details
The precipitated product was extracted into a large volume of diethyl ether/methanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ethanol/diethyl ether
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
to give 3.66 g (95% yield), mp: 238°-239° C.

Outcomes

Product
Name
Type
Smiles
O1C=CC2=NC=C(C=C21)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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